molecular formula C9H11FN2O2 B2960121 Ethyl 2,3-diamino-4-fluorobenzoate CAS No. 1936001-93-2

Ethyl 2,3-diamino-4-fluorobenzoate

Cat. No. B2960121
CAS RN: 1936001-93-2
M. Wt: 198.197
InChI Key: GKTLGVLLYNSCLE-UHFFFAOYSA-N
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Description

Ethyl 2,3-diamino-4-fluorobenzoate is a compound with the CAS Number: 1936001-93-2 . It has a molecular weight of 198.2 and its IUPAC name is this compound . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11FN2O2/c1-2-14-9(13)5-3-4-6(10)8(12)7(5)11/h3-4H,2,11-12H2,1H3 . This code provides a specific textual representation of the molecule’s structure. For a detailed structural analysis, it would be best to use specialized software to visualize this InChI code.


Physical And Chemical Properties Analysis

This compound is a solid substance . It’s stored in a refrigerator and shipped at room temperature .

Scientific Research Applications

Synthesis and Transformations

Research has explored the synthesis and transformations of various quinoline derivatives, highlighting the significance of compounds with structural similarities to Ethyl 2,3-diamino-4-fluorobenzoate in creating new molecules with potential biochemical and medicinal applications. For instance, the study by Aleksanyan and Hambardzumyan (2013) detailed the reactions of 2-chloro-4-methylquinolines with aminobenzoic acids and ethyl aminobenzoate to produce new quinoline derivatives, showcasing the versatility of such compounds in synthesizing fluorescent molecules for studying biological systems (Aleksanyan & Hambardzumyan, 2013).

Antimicrobial Activity

Compounds derived from 4-fluorobenzoic acid, a structurally related compound, have been evaluated for their antimicrobial activities. The study by Koçyiğit-Kaymakçıoğlu et al. (2009) synthesized derivatives with antimycobacterial activity against Mycobacterium tuberculosis, demonstrating the potential of fluorinated aromatic compounds in developing new antimicrobial agents (Koçyiğit-Kaymakçıoğlu et al., 2009).

Photodegradation Studies

In the environmental sciences, studies like that of Gmurek et al. (2015) on the photodegradation of parabens, highlight the environmental behavior and degradation pathways of organic compounds, including those with fluorine substitutions. This research contributes to understanding the fate of chemical compounds in water treatment processes and environmental systems (Gmurek et al., 2015).

Drug Synthesis and Modification

The development of novel drug candidates often involves the synthesis of complex molecules. For example, the study by Shimizu et al. (2009) on the waste-free synthesis of condensed heterocyclic compounds using rhodium-catalyzed oxidative coupling illustrates the role of similar compounds in synthesizing pharmaceutical intermediates, which could potentially include this compound derivatives for various therapeutic applications (Shimizu et al., 2009).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 , which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statement P261 suggests avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

ethyl 2,3-diamino-4-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O2/c1-2-14-9(13)5-3-4-6(10)8(12)7(5)11/h3-4H,2,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKTLGVLLYNSCLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)F)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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